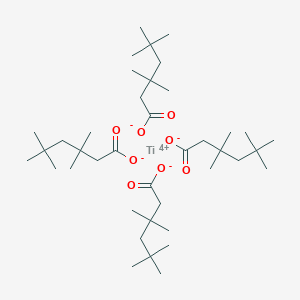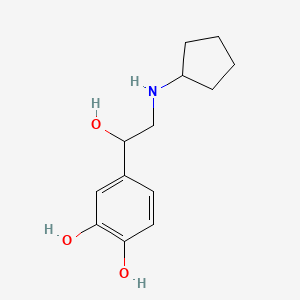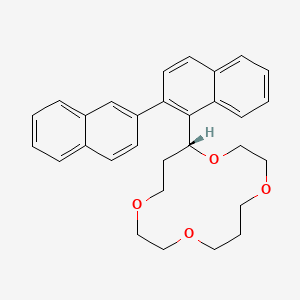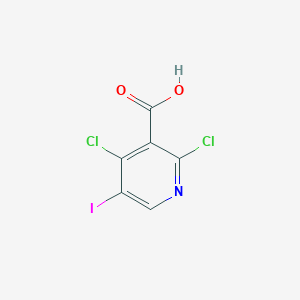
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid typically involves the halogenation of pyridinecarboxylic acid derivatives. One common method includes the chlorination of 3-Pyridinecarboxylic acid followed by iodination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of chlorine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated pyridine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity to specific targets, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2-pyridinecarboxylic acid: Similar in structure but lacks the iodine substituent.
4-Iodo-pyridine-2-carboxylic acid: Contains an iodine atom but differs in the position of the substituents.
Picloram: A pyridinecarboxylic acid derivative with different halogen substituents.
Uniqueness
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
343781-54-4 |
|---|---|
分子式 |
C6H2Cl2INO2 |
分子量 |
317.89 g/mol |
IUPAC 名称 |
2,4-dichloro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-2(9)1-10-5(8)3(4)6(11)12/h1H,(H,11,12) |
InChI 键 |
PSTZYWJUPVDVDH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)C(=O)O)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


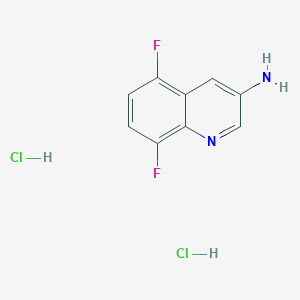
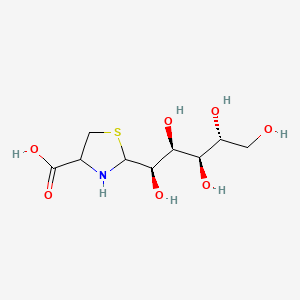
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
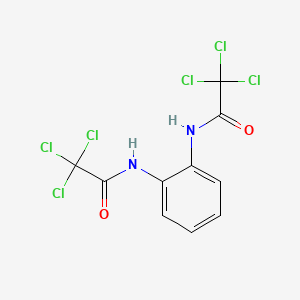


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)

